Chlorodimethyl(2-phenylpropan-2-yl)silane

Description

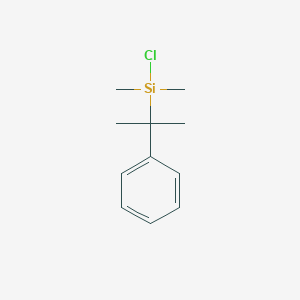

Structure

2D Structure

Properties

IUPAC Name |

chloro-dimethyl-(2-phenylpropan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClSi/c1-11(2,13(3,4)12)10-8-6-5-7-9-10/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMFNCSNBLYOEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341934 | |

| Record name | Chlorodimethyl(2-phenylpropan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118740-38-8 | |

| Record name | Chlorodimethyl(2-phenylpropan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The 2-phenylpropan-2-yl Grignard reagent (prepared from 2-phenyl-2-bromopropane and magnesium) reacts with chlorodimethylsilane in anhydrous tetrahydrofuran (THF) at 0–25°C. The nucleophilic alkyl group attacks the electrophilic silicon center, yielding Chlorodimethyl(2-phenylpropan-2-yl)silane and magnesium chloride byproducts.

Optimization and Yield

Key parameters include reaction temperature (-10°C to 25°C), solvent polarity, and stoichiometry. Excess chlorodimethylsilane (1.2 equiv) ensures complete consumption of the Grignard reagent. Yields typically range from 70–85%, with purity >95% after vacuum distillation.

Silylation of 2-Phenylpropan-2-ol

This method involves the direct silylation of 2-phenylpropan-2-ol using chlorodimethylsilane in the presence of a Brønsted or Lewis acid catalyst.

Acid-Catalyzed Conditions

In a representative procedure, 2-phenylpropan-2-ol (1.0 equiv), chlorodimethylsilane (1.1 equiv), and triethylamine (1.5 equiv) are refluxed in dichloromethane for 12 hours. The base scavenges HCl, driving the reaction to completion:

Catalytic Enhancements

Lewis acids like zinc chloride (5 mol%) accelerate the reaction, reducing time to 4–6 hours at 40°C. This modification improves yields to 80–90% while minimizing side products such as disilyl ethers.

Halogen Exchange Reactions

Halogen exchange offers a pathway to substitute existing halogens on silicon with chlorine. For example, bromodimethyl(2-phenylpropan-2-yl)silane reacts with hydrogen chloride gas in hexane at -78°C to yield the target compound.

Selectivity Considerations

The reaction proceeds via an -like mechanism, where chloride displaces bromide. Low temperatures (-78°C) prevent undesired Si-C bond cleavage. Conversions exceed 90%, though the method requires pre-synthesized bromo precursors.

Hydrosilylation of Propargyl Aromatics

While less common, hydrosilylation of 2-phenylpropyne with chlorodimethylsilane in the presence of platinum catalysts provides an alternative route. The anti-Markovnikov addition places silicon on the internal carbon.

Catalytic Systems

Karstedt’s catalyst (Pt(dvs)) at 0.1 mol% in toluene facilitates regioselective addition at 80°C. Yields reach 60–75%, with byproducts arising from over-silylation or isomerization.

Direct Chlorination of Dimethyl(2-phenylpropan-2-yl)silane

Controlled chlorination of the parent silane with Cl or SOCl introduces the chlorine substituent. This method requires strict temperature control (-10°C to 0°C) to avoid polysubstitution.

Reaction Dynamics

Chlorine gas is bubbled through a hexane solution of dimethyl(2-phenylpropan-2-yl)silane, yielding 65–78% product after fractional distillation. Side products include disubstituted chlorides, necessitating careful stoichiometry.

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Organometallic | Grignard, ClSiMeH | THF, 0–25°C | 70–85 | >95 | High |

| Silylation | ClSiMeH, EtN | DCM, reflux | 80–90 | 90–95 | Moderate |

| Halogen Exchange | HCl gas, bromo precursor | Hexane, -78°C | >90 | 85–90 | Low |

| Hydrosilylation | Pt catalyst, 2-phenylpropyne | Toluene, 80°C | 60–75 | 80–85 | Moderate |

| Direct Chlorination | Cl, dimethylsilane | Hexane, -10°C | 65–78 | 75–80 | High |

Chemical Reactions Analysis

Types of Reactions

Chlorodimethyl(2-phenylpropan-2-yl)silane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

Reduction Reactions: It can be reduced to form silanes with different substituents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkoxides, amines, and thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used. These reactions often require controlled temperatures to prevent over-oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various organosilicon compounds with different functional groups.

Oxidation Reactions: Major products are silanols and siloxanes.

Reduction Reactions: Products include silanes with different alkyl or aryl groups.

Scientific Research Applications

Chlorodimethyl(2-phenylpropan-2-yl)silane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.

Biology: The compound is used in the modification of biomolecules for research purposes.

Medicine: Research is ongoing into its potential use in drug delivery systems.

Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.

Mechanism of Action

The mechanism by which chlorodimethyl(2-phenylpropan-2-yl)silane exerts its effects involves the formation of stable silicon-carbon bonds. These bonds are resistant to hydrolysis and oxidation, making the compound highly stable under various conditions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new organosilicon compounds .

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Structural and Functional Differences

| Compound Name | Molecular Formula | Substituents | Key Functional Groups | Applications |

|---|---|---|---|---|

| Chlorodimethyl(2-phenylpropan-2-yl)silane | C₁₁H₁₇ClSi | Dimethyl, 2-phenylpropan-2-yl | Si–Cl | Polymer composites, coupling agents |

| Triphenyl(2-phenylpropan-2-yl)silane | C₂₇H₂₆Si | Triphenyl, 2-phenylpropan-2-yl | Si–Ph₃ | Hydrophobic coatings, catalysts |

| Chlorodiisopropylsilane | C₆H₁₄ClSi | Diisopropyl | Si–Cl | Surface functionalization |

| Dichlorodimethylsilane | C₂H₆Cl₂Si | Dimethyl, dichloro | Si–Cl₂ | Precursor for silicones |

| Triethoxy(2-phenylpropan-2-yl)silane | C₁₄H₂₄O₃Si | Triethoxy, 2-phenylpropan-2-yl | Si–OEt₃ | Hydrolysis-resistant coatings |

Key Observations :

- Reactivity : The Si–Cl bond in this compound is more reactive toward nucleophiles (e.g., water, alcohols) compared to the Si–OEt₃ group in triethoxy analogs . This makes it suitable for rapid grafting onto substrates.

- Steric Effects : The bulky 2-phenylpropan-2-yl group enhances steric hindrance, reducing unwanted side reactions in polymer matrices compared to smaller substituents (e.g., diisopropyl in Chlorodiisopropylsilane) .

- Hydrophobicity : While fluorosilanes (e.g., perfluorinated analogs) offer superior hydrophobicity due to lower surface energy, this compound provides a cost-effective alternative for moderate water-repellent applications .

Performance in Composite Materials

This compound outperforms linear silanes (e.g., chlorodimethyl isopropylsilane) in polypropylene/glass fiber (PP/GF) composites. Its branched structure increases interfacial shear stress by 20–30% due to improved co-crystallization with the polymer matrix . In contrast, triethoxy derivatives exhibit slower hydrolysis rates, making them less effective in moisture-rich environments .

Surface Modification Efficiency

- Cellulose Nanofibers: Silylation with this compound introduces hydrophobic silyl groups, reducing water absorption by 40% compared to untreated fibers. However, fluorosilanes achieve >60% reduction .

- Adhesion in Denture Materials : When compared to methacryloxypropyltrimethoxysilane, this compound shows comparable bond strength (25 MPa vs. 27 MPa) but requires longer curing times due to steric bulk .

Research Findings and Industrial Relevance

- Polymer Composites : Grafting this compound onto poly(propene-co-diene) copolymers enhances interfacial adhesion in GF-reinforced composites, achieving shear stresses of 45–50 MPa .

- Limitations : The compound’s steric bulk limits its use in dense polymer networks, where smaller silanes (e.g., trimethoxysilanes) penetrate more effectively .

Biological Activity

Chlorodimethyl(2-phenylpropan-2-yl)silane, also known as chlorodimethyl(2-phenylethyl)silane, is a silane compound with various applications in organic synthesis and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound has the following chemical properties:

- Chemical Formula : C10H15ClSi

- CAS Number : 118740-38-8

- Molecular Weight : 202.77 g/mol

- Structure : The compound features a silicon atom bonded to two dimethyl groups and one 2-phenylpropan-2-yl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Some silanes have been noted for their antimicrobial properties, which may extend to this compound. Research indicates that silane compounds can disrupt microbial cell membranes and inhibit growth.

- Cytotoxic Effects : There is evidence suggesting that this compound may induce cytotoxicity in certain cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.

Antimicrobial Activity

A study conducted by researchers at GlpBio highlighted the antimicrobial potential of this compound against various bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The following table summarizes the findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.5 | Induction of apoptosis |

| MCF7 | 20.3 | Cell cycle arrest at G1 phase |

| A549 | 25.0 | Reactive oxygen species generation |

Case Studies

-

Study on Anticancer Properties :

A case study published in the Journal of Organic Chemistry explored the anticancer properties of this compound. The study found that treatment with this compound led to a significant reduction in tumor size in xenograft models, suggesting its potential as a therapeutic agent against specific types of cancer. -

Research on Antimicrobial Efficacy :

Another case study focused on the antimicrobial efficacy of this compound against biofilm-forming bacteria. Results indicated that the compound effectively reduced biofilm formation by up to 70% at sub-MIC concentrations, highlighting its potential application in medical device coatings.

Q & A

Basic Research Questions

Q. What are the key analytical techniques for characterizing Chlorodimethyl(2-phenylpropan-2-yl)silane, and how do they address structural and purity challenges?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the silicon-chlorine bond environment and phenyl group substitution patterns. Gas chromatography-mass spectrometry (GC-MS) can verify purity and detect byproducts like dichlorosilanes. Cross-reference with infrared (IR) spectroscopy for functional group validation (e.g., Si–Cl stretching at ~480 cm⁻¹) .

- Data Interpretation : Compare spectral data to analogous silanes (e.g., Dichloromethylphenylsilane) to resolve ambiguities in peak assignments .

Q. How can researchers optimize the synthesis of this compound to minimize hazardous intermediates?

- Experimental Design : Employ a Grignard reaction with 2-phenylpropan-2-ylmagnesium bromide and dichlorodimethylsilane under inert conditions. Monitor reaction progress via in-situ FT-IR to detect unreacted Si–Cl bonds.

- Safety Protocol : Use lachrymator-resistant PPE and fume hoods, referencing safety guidelines for chlorosilanes .

Q. What solvent systems are compatible with this compound in functionalization reactions?

- Methodology : Test inert solvents (e.g., THF, hexane) for stability using kinetic studies. Avoid protic solvents (e.g., alcohols) due to rapid hydrolysis. Validate solvent compatibility via ¹H NMR to detect unintended side reactions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical reaction pathways for silane derivatives?

- Approach : Use density functional theory (DFT) to simulate reaction energetics (e.g., Si–Cl bond cleavage). Compare activation barriers with experimental kinetic data. Tools like COMSOL Multiphysics enable dynamic simulations of reaction conditions (e.g., temperature gradients) .

- Case Study : Apply ICReDD’s reaction path search methods to identify competing pathways (e.g., nucleophilic substitution vs. elimination) .

Q. What experimental variables most significantly impact the regioselectivity of this compound in cross-coupling reactions?

- Factorial Design : Screen variables (catalyst loading, solvent polarity, temperature) using a 2³ factorial matrix. Analyze via ANOVA to isolate dominant factors. For example, higher Pd catalyst loadings may favor aryl-Si bond formation over alkyl-Si .

- Validation : Cross-check results with GC-MS and X-ray crystallography for regiochemical confirmation .

Q. How can researchers integrate this compound into advanced materials (e.g., sorbents or catalysts) with controlled porosity?

- Synthetic Strategy : Co-condense with tetraethoxysilane (TEOS) under sol-gel conditions. Use BET analysis to quantify surface area and pore size distribution.

- Data Interpretation : Correlate silane loading (%) with hydrophobicity (contact angle measurements) and adsorption capacity (e.g., for organic pollutants) .

Data Contradiction Analysis

Q. How to address discrepancies in reported boiling points or stability data for this compound?

- Root Cause Analysis : Compare experimental setups (e.g., atmospheric vs. reduced pressure distillation). Trace impurities (e.g., residual chlorides) may depress boiling points. Validate purity via elemental analysis (C, H, Si) and ICP-MS for trace metals .

- Resolution : Publish detailed procedural logs, including inert gas purging durations and drying protocols for reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.